2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol
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Overview
Description
2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol is a complex organic compound characterized by the presence of multiple iodine atoms and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol typically involves the reaction of 2,4-diiodophenol with 2-iodobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, which promotes the condensation reaction between the aldehyde and the phenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atoms.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and other analytical tools due to its unique electrochemical properties
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
- 2,4-Diiodo-6-[(4-phenyl-1-piperazinyl)imino)methyl]phenol
- 2,4-Diiodo-6-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl]phenol
Uniqueness
2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol is unique due to its multiple iodine atoms and the presence of both phenolic and imino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8I3NO |
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Molecular Weight |
574.92 g/mol |
IUPAC Name |
2,4-diiodo-6-[(2-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8I3NO/c14-9-5-8(13(18)11(16)6-9)7-17-12-4-2-1-3-10(12)15/h1-7,18H |
InChI Key |
UFPVSKIVPVYRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)I)I)O)I |
Origin of Product |
United States |
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